molecular formula C13H9N B1222042 Benzo[f]quinoline CAS No. 85-02-9

Benzo[f]quinoline

Cat. No. B1222042
M. Wt: 179.22 g/mol
InChI Key: HCAUQPZEWLULFJ-UHFFFAOYSA-N
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Patent
US08753641B2

Procedure details

648 μl (5.58 mmol) benzoyl chloride was added to a two phase system of water/methylene chloride over a period of two hours. These two layers contain 500 mg (2.79 mmol) of benzo(f)chinolin in the methylene chloride layer and 545 mg (8.37 mmol) KCN in water. Stirring was continued for 6 hours. The organic phase was separated and washed with water, 5% hydrochloric acid, water, 5% NaOH solution, and again with water. After drying over magnesium sulfate, the solution was evaporated to dryness.
Quantity
648 μL
Type
reactant
Reaction Step One
Name
water methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
545 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.C(Cl)Cl.[CH:14]1[C:23]2[C:22]3[CH:24]=[CH:25][CH:26]=[CH:27][C:21]=3[CH:20]=[CH:19][C:18]=2[N:17]=[CH:16][CH:15]=1.[C-:28]#[N:29].[K+]>C(Cl)Cl.O>[C:28]([CH:16]1[CH:15]=[CH:14][C:23]2[C:22]3[CH:24]=[CH:25][CH:26]=[CH:27][C:21]=3[CH:20]=[CH:19][C:18]=2[N:17]1[C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)#[N:29] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
648 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
water methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(Cl)Cl
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C1=CC=NC=2C=CC3=C(C12)C=CC=C3
Step Three
Name
Quantity
545 mg
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water, 5% hydrochloric acid, water, 5% NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(#N)C1N(C=2C=CC3=C(C2C=C1)C=CC=C3)C(C3=CC=CC=C3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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